REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[NH:6][C:7]([C:9]1([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:11][CH2:10]1)=[O:8].C(O)(C(F)(F)F)=O>>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:9]2([C:7]([NH2:6])=[O:8])[CH2:11][CH2:10]2)=[CH:17][CH:16]=1
|
Name
|
N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CNC(=O)C2(CC2)C2=CC=C(C=C2)F)C=CC(=C1)OC
|
Name
|
|
Quantity
|
7.02 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer of the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetae (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined EtOAc layers layers were washed with aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with a minimum amount of MeOH
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1(CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.71 mmol | |
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |